molecular formula C7H6BrClN2O2 B1381310 5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine CAS No. 1602823-78-8

5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine

Cat. No.: B1381310
CAS No.: 1602823-78-8
M. Wt: 265.49 g/mol
InChI Key: PLLJUGGLWJVVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine is an organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of bromine, chlorine, and an oxetane ring attached to the pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrimidine derivative followed by the introduction of the oxetane moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure consistent quality and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its role in drug discovery, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivative used.

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-4-(methoxycarbonyl)pyrimidine
  • 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

Uniqueness: 5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

5-bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c8-5-1-10-7(9)11-6(5)13-4-2-12-3-4/h1,4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLJUGGLWJVVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.